molecular formula C19H29FO2 B1147652 16α-FDHT CAS No. 141663-89-0

16α-FDHT

カタログ番号 B1147652
CAS番号: 141663-89-0
分子量: 308.43
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

16α-FDHT, also known as 16β-[18 F]fluoro-5α-dihydrotestosterone, is a PET imaging agent used for the androgen receptor (AR) in prostate cancer . It has been clinically proven useful for detection and relative quantification of AR expression .


Synthesis Analysis

The synthesis of 16α-FDHT was originally reported by reacting its triflate precursor with n-[18 F]Bu 4 NF/n-Bu 4 NOH in THF at 55 °C . The overall yield of 16α-FDHT was 25-32% (decay corrected) in 70 minutes .


Molecular Structure Analysis

The molecular structure of 16α-FDHT is similar to that of dihydrotestosterone, with the addition of a fluorine-18 label .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 16α-FDHT include fluorine-18 labeling, reduction, and deprotection .


Physical And Chemical Properties Analysis

16α-FDHT is a radiopharmaceutical with a molar activity determined by using mass spectrometry was 63-148 GBq/µmol (1700-4000 Ci/mmol) .

科学的研究の応用

1. Imaging of Androgen Receptors in Prostate Cancer

16α-FDHT, specifically 16β-[18F]fluoro-5α-dihydrotestosterone (FDHT), has been evaluated for imaging androgen receptors in patients with prostate cancer using positron emission tomography (PET). Studies have documented the feasibility of PET imaging of prostate cancer with FDHT, suggesting that tumor uptake of FDHT is a receptor-mediated process. Positive PET studies with FDHT were associated with higher prostate-specific antigen (PSA) levels, indicating greater tumor burden (Dehdashti et al., 2005).

2. Radiopharmaceutical Optimization for Cancer Imaging

16α-FDHT, along with other fluorine-18-labeled steroid receptor tracers, is important for studying breast and prostate cancers. Optimization of the automated production of these ligands, including FDHT, as radiopharmaceuticals is essential for their clinical use in cancer imaging. The optimization process involves achieving high specific activity and reproducibility, which is crucial for research and clinical applications (Zhou et al., 2014).

3. Assessment of Androgen Receptor Expression in Prostate Cancer

Research has focused on the pharmacokinetic assessment of FDHT uptake in prostate tumors as measured by PET. This is aimed at developing a method to quantify changes in androgen receptor levels in prostate cancer patients undergoing therapy. The study explores the clinical potential of using FDHT PET to estimate androgen receptor concentration, which could serve as a surrogate measure of AR expression in metastatic prostate cancer (Beattie et al., 2010).

4. Radiation Dosimetry in Prostate Cancer Imaging

FDHT, specifically 16 beta-fluoro-5 alpha-dihydrotestosterone (FDHT), is used in PET radiopharmaceuticals for imaging prostate cancer. Studies have been conducted to derive estimates of normal-tissue absorbed doses for FDHT administered to patients with advanced prostate cancer. This research is pivotal in refining the use of FDHT in clinical settings, ensuring patient safety and effective diagnostic imaging (Zanzonico et al., 2004).

5. Evaluation in Combination Therapies for Breast Cancer

FDHT has been studied in combination with other treatments for breast cancer. For example, [18F]-FDHT PET was used to assess changes in androgen receptor availability during bicalutamide treatment in patients with metastatic breast cancer. This helps in evaluating the effectiveness of combination therapies in targeting androgen receptors in breast cancer treatment (Boers et al., 2020).

6. ER Imaging in Endometrial Carcinoma

FDHT, specifically 16α-[18F]fluoro-17β-oestradiol (FES), has been investigated for its correlation with estrogen receptors in endometrial carcinoma. This PET imaging study helps in non-invasive evaluation of estrogen receptor distribution and function, reflecting differentiation grade in endometrial carcinoma (Tsujikawa et al., 2010).

特性

CAS番号

141663-89-0

製品名

16α-FDHT

分子式

C19H29FO2

分子量

308.43

純度

>95%

同義語

16α-Fluorodihydrotestosterone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。